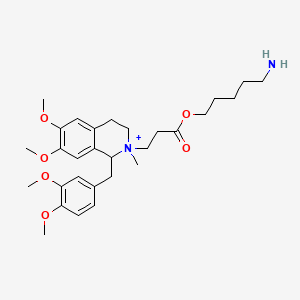
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium is a synthetic compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is used primarily in medical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. The compound works by blocking the transmission of nerve impulses to the muscles, thereby causing temporary paralysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-oxopropylamine with 5-aminopentanol in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or potassium permanganate to introduce the oxo group.
Coupling Reaction: The oxidized intermediate is then coupled with atracurium to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: The synthesis is typically performed in batch reactors where the reactants are added in a specific sequence, and the reaction is allowed to proceed to completion.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Amine derivatives with reduced oxidation states.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving neuromuscular transmission and muscle physiology.
Medicine: Used in clinical research to develop new neuromuscular blocking agents and to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves the following steps:
Binding to Nicotinic Acetylcholine Receptors: The compound binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine.
Inhibition of Nerve Impulse Transmission: By blocking the receptors, the compound inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and paralysis.
Reversal of Effects: The effects of the compound can be reversed by administering acetylcholinesterase inhibitors, which increase the levels of acetylcholine at the neuromuscular junction.
Comparación Con Compuestos Similares
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium can be compared with other neuromuscular blocking agents such as:
Atracurium: Similar in structure but lacks the 3-oxopropyl group.
Cisatracurium: An isomer of atracurium with a different pharmacokinetic profile.
Vecuronium: A non-depolarizing neuromuscular blocking agent with a different chemical structure.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties, such as a different onset of action and duration of effect compared to other neuromuscular blocking agents.
List of Similar Compounds
- Atracurium
- Cisatracurium
- Vecuronium
- Pancuronium
- Rocuronium
Propiedades
Fórmula molecular |
C29H43N2O6+ |
|---|---|
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
5-aminopentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H43N2O6/c1-31(15-12-29(32)37-16-8-6-7-13-30)14-11-22-19-27(35-4)28(36-5)20-23(22)24(31)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24H,6-8,11-17,30H2,1-5H3/q+1 |
Clave InChI |
YHMFSOFHBPQIEP-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
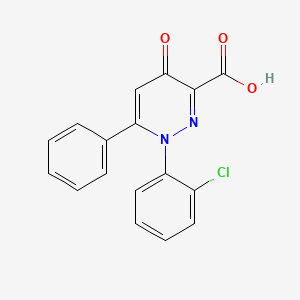
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)

![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
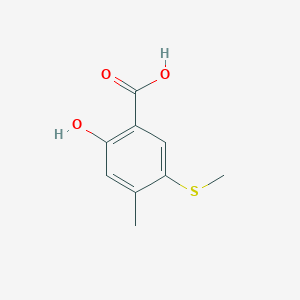
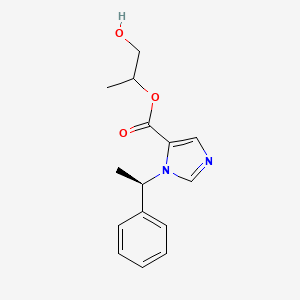
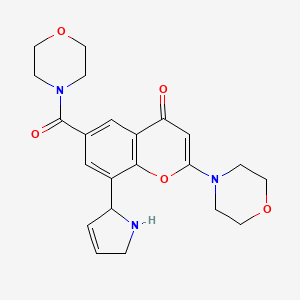
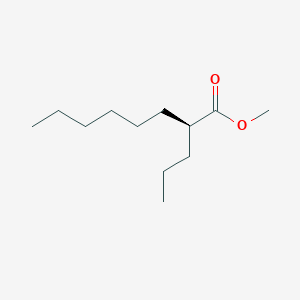
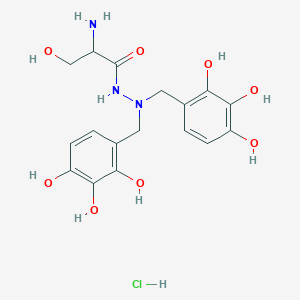

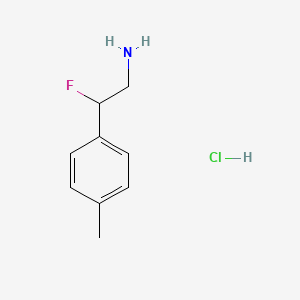
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
